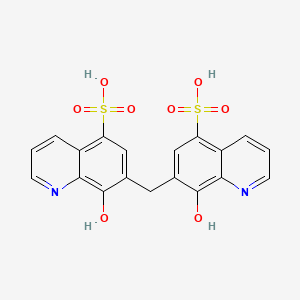
7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) is a chemical compound with the molecular formula C19H14N2O8S2 and a molecular weight of 462.45 g/mol . This compound is known for its unique structure, which includes two 8-hydroxyquinoline-5-sulfonic acid units linked by a methylene bridge. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
The synthesis of 7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) typically involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two 8-hydroxyquinoline-5-sulfonic acid units. Industrial production methods may involve solvent-assisted co-grinding, where the reactants are ground together in the presence of a solvent like ethanol to form a slurry .
Chemical Reactions Analysis
7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) has a wide range of scientific research applications, including:
Medicine: Its ability to chelate metal ions makes it a potential candidate for therapeutic applications, including the treatment of metal poisoning.
Industry: It is used in the production of polymers and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in cells. This chelating ability is responsible for its antibacterial, antifungal, and antitumor activities .
Comparison with Similar Compounds
7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) can be compared with other similar compounds, such as:
8-Hydroxyquinoline-5-sulfonic acid: This compound is a precursor to 7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) and shares similar chemical properties.
5-Quinolinesulfonic acid, 8-hydroxy-: Another related compound with similar applications in metal ion detection and biological research.
The uniqueness of 7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) lies in its methylene bridge, which enhances its chelating ability and broadens its range of applications compared to its simpler counterparts.
Properties
CAS No. |
61923-97-5 |
|---|---|
Molecular Formula |
C19H14N2O8S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-hydroxy-7-[(8-hydroxy-5-sulfoquinolin-7-yl)methyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C19H14N2O8S2/c22-18-10(8-14(30(24,25)26)12-3-1-5-20-16(12)18)7-11-9-15(31(27,28)29)13-4-2-6-21-17(13)19(11)23/h1-6,8-9,22-23H,7H2,(H,24,25,26)(H,27,28,29) |
InChI Key |
FGWJWJLFMZICAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















